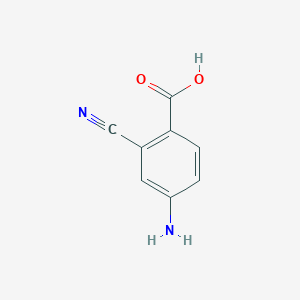

4-Amino-2-cyanobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-2-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyano group at the 2-position on the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-2-cyanobenzoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . Another method includes the diazotization of 4-aminobenzoic acid followed by a Sandmeyer reaction to introduce the cyano group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent-free stirring of reactants at elevated temperatures and subsequent purification through recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-cyanobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and various substituted benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

4-Amino-2-cyanobenzoic acid has been investigated for its potential antimicrobial properties. Recent studies have focused on its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Specifically, derivatives of this compound have shown promise as inhibitors against subclass B3 MBLs, such as SMB-1. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) of meropenem for SMB-1 producing strains, indicating its potential role in combating antibiotic resistance .

Anticancer Properties

Research has demonstrated that various analogs of this compound exhibit antiproliferative activities against a range of cancer cell lines. For example, some synthesized derivatives showed IC50 values below 10 µM against human cancer cells, indicating strong anticancer potential. Molecular docking studies have predicted favorable binding modes with cancer-related targets, which supports the development of these compounds as therapeutic agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Certain derivatives have exhibited significant inhibitory effects on histone deacetylases (HDACs), which play a crucial role in inflammation and cancer progression. The IC50 values for these compounds against HDACs were reported to be in the nanomolar range, highlighting their potential as anti-inflammatory agents .

Materials Science Applications

Dye-sensitized Solar Cells (DSSCs)

this compound has been utilized in the synthesis of organic dyes for use in dye-sensitized solar cells (DSSCs). These dyes are crucial for converting sunlight into electrical energy efficiently. Research indicates that co-sensitizers based on this compound can improve the efficiency of DSSCs significantly, making them a focus of ongoing materials research .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives often involves various chemical reactions aimed at enhancing their biological activities. For instance:

- Covalent Modifications : The compound can be covalently grafted onto surfaces such as glassy carbon electrodes, improving their electrochemical properties for sensors and biosensors .

- Analog Development : Researchers have synthesized numerous analogs with modified functional groups to optimize their pharmacological profiles and enhance their efficacy against specific biological targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-amino-2-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These properties make it a versatile compound for studying enzyme inhibition and other biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Amino-4-cyanobenzoic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

4-Cyanobenzoic acid: Lacks the amino group, which affects its biological activity and chemical reactivity.

Uniqueness

4-Amino-2-cyanobenzoic acid is unique due to the presence of both amino and cyano groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

4-Amino-2-cyanobenzoic acid, also known as 4-ACBA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with 4-ACBA, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

Structural Characteristics

This compound features an amino group (-NH2) and a cyano group (-CN) attached to a benzene ring. This configuration allows for diverse chemical interactions, making it a valuable intermediate in organic synthesis and a subject of interest in biological studies.

The biological activity of 4-ACBA can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic reactions. These interactions may lead to enzyme inhibition or modulation of signaling pathways, which is crucial for its potential therapeutic effects.

Antimicrobial Properties

Research has shown that 4-ACBA exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of 4-aminobenzoic acid (PABA) have demonstrated antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these activities were reported as low as 15.62 µM for certain derivatives . This suggests that 4-ACBA could serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

Studies have indicated that 4-ACBA can inhibit metallo-beta-lactamases (MBLs), which are critical enzymes produced by resistant bacterial strains. For example, a derivative of PABA was shown to bind effectively at the active site of SMB-1, reducing the MICs for resistant strains significantly . This highlights its potential role in combating antibiotic resistance.

Comparative Studies

To understand the uniqueness of 4-ACBA, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Lacks cyano group | Antimicrobial activity but less reactive |

| 2-Amino-4-cyanobenzoic Acid | Similar structure but different functional group positioning | Different reactivity; less explored |

| 4-Cyanobenzoic Acid | Lacks amino group | Limited biological activity |

The dual presence of both amino and cyano groups in 4-ACBA enhances its reactivity and biological potential compared to other benzoic acid derivatives .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that modifications to the PABA structure could yield compounds with enhanced antibacterial properties. The synthesized Schiff bases exhibited notable antimicrobial activity against E. coli, with MIC values indicating effective inhibition .

- Antifungal Properties : Another investigation revealed that certain derivatives of 4-ACBA displayed broad-spectrum antifungal activity, indicating its potential utility in treating fungal infections .

- Cytotoxicity : The cytotoxic effects of 4-ACBA derivatives were evaluated against cancer cell lines such as HepG2. Some compounds showed IC50 values lower than 15 µM, suggesting they could be developed into anticancer agents .

Propiedades

IUPAC Name |

4-amino-2-cyanobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOPOUVWODSDLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369820-01-8 |

Source

|

| Record name | 4-Amino-2-cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.